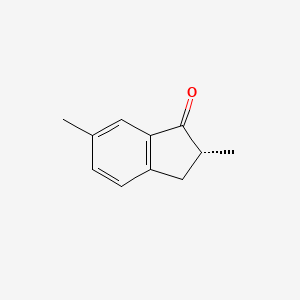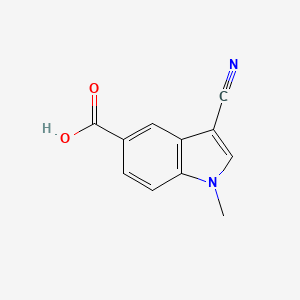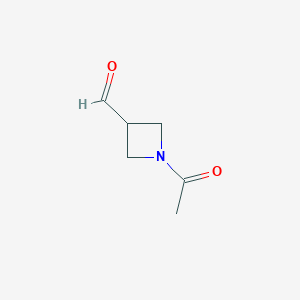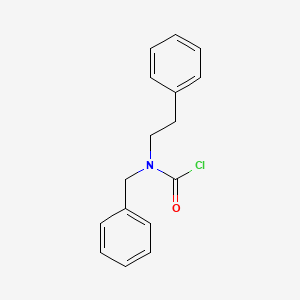
(2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes a bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which (2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, such as enzyme activity or receptor binding. The exact pathways depend on the compound’s specific application and the biological system in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
(2R,6R)-6-hydroxynormethketamine: A structurally related compound with different pharmacological properties.
(2R,6S)-hydroxynormethketamine: Another stereoisomer with distinct biological activity.
Uniqueness
(2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to its specific stereochemistry and the resulting physical and chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C11H12O |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
(2R)-2,6-dimethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H12O/c1-7-3-4-9-6-8(2)11(12)10(9)5-7/h3-5,8H,6H2,1-2H3/t8-/m1/s1 |
Clave InChI |
MFCLOAFNUWAGGB-MRVPVSSYSA-N |
SMILES isomérico |
C[C@@H]1CC2=C(C1=O)C=C(C=C2)C |
SMILES canónico |
CC1CC2=C(C1=O)C=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate](/img/structure/B13451765.png)
![6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13451776.png)
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanol](/img/structure/B13451781.png)

![tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate](/img/structure/B13451789.png)
![5-(2-cyclopropyl-2-oxo-1-phenylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-ylpropanoate](/img/structure/B13451792.png)
![6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13451793.png)
![5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid](/img/structure/B13451794.png)


![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13451807.png)
![Ethyl2-[(4-chloro-1,3-thiazol-2-yl)amino]acetate](/img/structure/B13451818.png)


